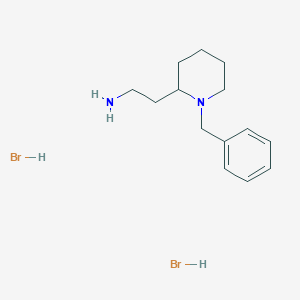

2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions that reflect its structural complexity. The free base form is designated as 2-(1-benzylpiperidin-2-yl)ethanamine, which describes the core structural framework consisting of a piperidine ring substituted at the 1-position with a benzyl group and at the 2-position with an ethylamine chain. The systematic name accurately conveys the spatial arrangement of functional groups and their connectivity within the molecular structure.

Properties

IUPAC Name |

2-(1-benzylpiperidin-2-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2BrH/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSPHCYVBOAJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCN)CC2=CC=CC=C2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation and Functionalization

- The piperidine ring is often synthesized or modified starting from commercially available precursors such as 2-picoline derivatives or substituted piperidines.

- Halogenation at the 2-position (e.g., 2-chloromethylpyridine intermediates) can be achieved using chlorinating agents under reflux conditions in solvents like trichloromethane or 1,2-ethylene dichloride, often with benzamide as a catalyst or stabilizer. Yields for such halogenation steps are typically high, around 90-95%.

- The halogenated intermediate is then subjected to nucleophilic substitution to introduce the ethylamine chain.

Benzylation of Piperidine Nitrogen

- The nitrogen atom of the piperidine ring is benzylated using benzyl halides or benzyl bromide under basic conditions.

- This step is crucial for obtaining the 1-benzyl substitution pattern.

- Reaction conditions typically involve reflux in polar aprotic solvents with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Attachment of Ethylamine Side Chain

- The ethylamine side chain is introduced via nucleophilic substitution or reductive amination methods.

- For example, the halogenated piperidine intermediate can be reacted with ethylenediamine or protected ethylamine derivatives, followed by deprotection.

- Alternatively, reductive amination of a corresponding aldehyde intermediate with benzylpiperidine amine can be employed.

Formation of the Dihydrobromide Salt

- The free base of 2-(1-benzyl-piperidin-2-yl)-ethylamine is converted into its dihydrobromide salt by treatment with hydrobromic acid, typically in an alcoholic solvent.

- This salt formation enhances the compound’s stability, solubility, and handling properties for research and pharmaceutical applications.

Representative Synthetic Scheme (Summary Table)

Research Findings and Optimization

- Yield Optimization : The halogenation step is critical for high yield; controlling reflux temperature and reaction time optimizes conversion to the chloromethyl intermediate.

- Purity Considerations : Organic phase extractions and washing with saturated sodium carbonate and brine solutions are employed to remove impurities and by-products.

- Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ^1H NMR with characteristic signals for benzyl and piperidine protons) are used to monitor reaction progress and confirm product identity.

- Scale-Up Techniques : Continuous flow synthesis and automated reactors have been reported for industrial scale-up to improve reaction control, reproducibility, and safety.

Analytical Data Supporting Preparation

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, particularly as a hypotensive agent. Studies have shown that it can induce hypotension in animal models, demonstrating its potential for treating hypertension. For instance, intravenous doses of 2-(1-benzyl-piperidin-2-yl)-ethylamine dihydrobromide resulted in a substantial reduction in blood pressure, indicating its efficacy as an antihypertensive drug .

Case Study: Hypotensive Effects

In an experimental study involving canine models, the administration of the compound at varying doses (2 mg/kg and 5 mg/kg) resulted in considerable hypotension, with effects lasting over 30 minutes. The compound's mechanism appears to involve peripheral vasodilation, making it a candidate for further development in hypertensive therapies .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the synthesis of more complex organic compounds. This versatility is crucial for developing new drugs and materials.

Table: Comparison of Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Used in drug development for antihypertensive agents | 2-(1-benzyl-piperidin-2-yl)-ethylamine derivatives |

| Organic Synthesis | Acts as a precursor for synthesizing complex molecules | Various piperidine derivatives |

| Biological Studies | Investigated for enzyme inhibition and protein modification | Antimicrobial agents |

Biological Studies Applications

Antimicrobial Activity

Recent research has explored the antimicrobial properties of derivatives of this compound. These studies indicate that modifications to the structure can enhance activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's ability to suppress microbial biofilm formation is particularly noteworthy, suggesting its potential role in treating infections resistant to conventional antibiotics .

Case Study: Antimicrobial Evaluation

In a study evaluating new thiopyrimidine–benzenesulfonamide compounds derived from similar structures, it was found that certain modifications led to improved antimicrobial efficacy against resistant strains. This highlights the importance of this compound as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Sigma Receptor Ligands

The compound shares structural homology with several sigma receptor modulators, particularly BD 1008 and BD 1047 ():

Key Differences :

Comparison with Piperidine-Based Amines

Synthetic routes and functionalization strategies for piperidine derivatives () highlight critical distinctions:

Key Insights :

- Unlike simpler piperidine derivatives (e.g., 3b or 3d), the target compound’s synthesis likely requires multi-step functionalization and salt formation, complicating purification .

- Dihydrobromide salt formation (vs. hydrochloride or freebase forms) may improve crystallinity but reduce solubility in non-polar solvents compared to analogues like AC 927 (N-phenethylpiperidine oxalate) .

Implications :

- The dihydrobromide salt’s hygroscopic nature necessitates stringent storage conditions compared to hydrochlorides .

- Lack of formal safety assessments for both compounds underscores the need for preclinical toxicology studies .

Research Findings and Gaps

- Receptor Binding : Preliminary data suggest the benzyl-piperidine moiety may enhance sigma-1 binding vs. BD 1047’s dual affinity, but in vitro validation is lacking .

- Synthetic Challenges : Lower yields compared to ’s piperidine derivatives (3b, 3d) highlight the need for optimized protocols.

- Pharmacokinetics: No data exist on bioavailability or metabolic pathways, unlike BD 1008, which shows blood-brain barrier penetration .

Biological Activity

2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide is a piperidine derivative known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a benzyl group and an ethylamine side chain. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, including:

- Dopaminergic System : It may influence dopamine receptors, affecting mood and reward pathways.

- Cholinergic System : Similar compounds have been shown to inhibit acetylcholinesterase, enhancing acetylcholine levels and potentially improving cognitive functions .

- Opioid Receptors : Some studies suggest that piperidine derivatives can act on opioid receptors, contributing to analgesic effects .

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro and in vivo studies. Below is a summary of its key activities:

Case Studies

- Analgesic Potency : A study comparing various piperidine derivatives demonstrated that this compound exhibited significant analgesic effects in the tail-flick test, indicating its potential as a pain management agent .

- Cognitive Function : Research using animal models showed that compounds similar to this compound improved memory retention by inhibiting acetylcholinesterase activity, which is crucial for cholinergic neurotransmission .

- Neuropharmacological Studies : Investigations into the compound's effects on mood disorders revealed that it may enhance dopaminergic signaling, suggesting its utility in treating conditions like depression or anxiety .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives highlights the unique biological profile of this compound:

| Compound | Activity Profile |

|---|---|

| Isotonitazene | Highly potent analgesic; central nervous system effects |

| Etonitazene | Extremely potent analgesic; higher risk of addiction |

| This compound | Balanced activity across analgesia and cognitive enhancement |

Q & A

Q. What are the established synthetic routes for 2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves alkylation of the piperidine core followed by benzylation and subsequent salt formation with HBr. Key steps include purification via recrystallization or chromatography. Structural confirmation requires ¹H/¹³C NMR to verify the benzyl-piperidine backbone and ethylamine side chain, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Hygroscopicity of the dihydrobromide salt necessitates moisture-controlled handling during analysis .

Q. How does the dihydrobromide salt form influence the compound's solubility and stability compared to its free base counterpart?

- Methodological Answer : The dihydrobromide salt enhances aqueous solubility due to ionic interactions but may reduce stability in humid conditions. Comparative studies should employ dynamic vapor sorption (DVS) to assess hygroscopicity and HPLC to monitor degradation under accelerated stress (e.g., 40°C/75% RH). Free base stability in organic solvents (e.g., DMSO) should also be contrasted using spectroscopic tracking .

Q. What are the primary pharmacological targets hypothesized for this compound based on its structural analogs?

- Methodological Answer : Piperidine derivatives often target aminergic receptors (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands. Computational docking (e.g., AutoDock Vina) can predict binding affinities, while radioligand displacement assays validate competitive inhibition. Cross-reactivity with sigma receptors is common and requires selectivity profiling via functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. What computational strategies are recommended for elucidating the reaction mechanisms involved in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energetically favorable pathways. Coupling computational results with in situ IR spectroscopy validates intermediate formation during synthesis .

Q. How can researchers design experiments to resolve contradictory data regarding the compound's receptor binding affinity across different studies?

- Methodological Answer : Use statistical Design of Experiments (DoE) to isolate variables (e.g., buffer pH, temperature). Orthogonal assays (e.g., SPR for kinetics vs. FRET for conformational changes) reduce systematic bias. Meta-analysis of raw datasets with multivariate regression identifies confounding factors (e.g., batch-to-batch purity variations) .

Q. What methodologies are effective in assessing the compound's stability under various physiological conditions for pharmacological applications?

- Methodological Answer : Simulate physiological environments using biorelevant media (e.g., FaSSIF/FeSSIF for intestinal fluid). Stability is monitored via LC-MS/MS over 24–72 hours. For oxidative stability, employ H2O2 challenge assays with kinetic modeling to predict shelf-life. Solid-state stability under humidity/temperature gradients requires ICH Q1A-compliant protocols .

Q. How can factorial design be applied to optimize the yield and purity of this compound during scale-up synthesis?

- Methodological Answer : A 2^k factorial design tests variables like reaction time, temperature, and reagent stoichiometry. Response Surface Methodology (RSM) identifies optimal conditions. Purity is tracked via HPLC area-percent , while yield is modeled using polynomial regression. Interactions between factors (e.g., solvent polarity vs. catalyst loading) are quantified to avoid suboptimal conditions .

Safety & Compliance

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for weighing/dissolution to avoid inhalation of fine particles. PPE (nitrile gloves, lab coats) prevents dermal exposure. Waste disposal follows EPA guidelines for brominated organics , with neutralization (e.g., NaHCO3) prior to disposal. Emergency protocols for spills include adsorption with vermiculite and secondary containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.